molecular formula C13H16N2O2 B2496228 N-(3-Morpholinophenyl)acrylamide CAS No. 2175508-09-3

N-(3-Morpholinophenyl)acrylamide

Cat. No.: B2496228
CAS No.: 2175508-09-3
M. Wt: 232.283
InChI Key: YUKTWRRULHTXTF-UHFFFAOYSA-N
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Description

N-(3-Morpholinophenyl)acrylamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted covalent inhibitors (TCIs). Its structure incorporates two key functional features: an acrylamide group that serves as an electrophilic warhead and a morpholine ring which can enhance physicochemical properties. The acrylamide warhead is known to form a covalent bond with nucleophilic cysteine residues present in the active sites of specific target proteins, such as kinases and other disease-relevant enzymes . This mechanism of action is foundational to a class of therapeutics that includes FDA-approved drugs, making this compound a valuable scaffold for designing potent and selective inhibitors . In research applications, this acrylamide derivative serves as a critical building block for probing biological function and developing novel therapeutic agents. It can be utilized in the synthesis of complex molecules for screening against hard-to-drug targets. For instance, covalent inhibitors based on similar acrylamide warheads have been successfully employed to target oncogenic proteins like KRAS G12C , leading to breakthrough cancer treatments . The morpholine moiety, a common pharmacophore in drug design, can improve the molecule's solubility and metabolic stability, thereby optimizing its drug-like properties . Researchers can leverage this compound to explore structure-activity relationships (SAR) and to develop new chemical probes for studying disease pathways. Key Specifications: • CAS Number: See batch-specific documentation for the assigned identifier. • Molecular Formula: C 13 H 15 FN 2 O 2 (for the 4-fluoro analog, indicating a close structural relationship) . • Molecular Weight: ~250.27 g/mol (for the 4-fluoro analog) . • Storage: Store in a cool, dry place, protected from light. For long-term stability, store under an inert atmosphere. • SMILES: C=CC(=O)NC1=CC=CC(N2CCOCC2)=C1 Note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human or animal consumption. Proper safety data sheets (SDS) should be consulted prior to handling. Acrylamide-based compounds are reactive and require careful handling; researchers should be aware of the potential neurotoxic effects associated with the acrylamide moiety, as documented in toxicological studies .

Properties

IUPAC Name

N-(3-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-13(16)14-11-4-3-5-12(10-11)15-6-8-17-9-7-15/h2-5,10H,1,6-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKTWRRULHTXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Morpholinophenyl)acrylamide typically involves the reaction of 3-morpholinoaniline with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{3-Morpholinoaniline} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Morpholinophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acrylamide moiety to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: this compound N-oxide

    Reduction: N-(3-Morpholinophenyl)ethylamine

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Chemical Applications

N-(3-Morpholinophenyl)acrylamide serves as a monomer in polymer synthesis. Its ability to participate in radical polymerization allows for the creation of specialty polymers with tailored properties. These polymers are useful in various applications, including coatings, adhesives, and biomedical devices.

Table 1: Properties of Polymers Derived from this compound

PropertyValue
Glass Transition TempVaries with composition
SolubilitySoluble in organic solvents
Mechanical StrengthHigh, depending on crosslinking

Biological Applications

The compound is investigated for its potential as a biochemical probe due to its capacity to interact with biological macromolecules such as proteins and nucleic acids. Studies have shown that this compound can induce cytotoxic effects through mechanisms involving oxidative stress and reactivity with cellular components.

Case Study: Cytotoxicity Assessment

Research indicates that this compound can form adducts with glutathione, altering cellular redox states and contributing to cytotoxicity. In vitro studies demonstrated significant cell death at concentrations exceeding 100 µM, suggesting potential risks associated with exposure .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors. Its structure allows for enhanced binding affinity to target molecules, which can modulate their activity.

Table 2: Enzyme Inhibition Studies

Enzyme TargetIC50 (µM)Mechanism of Action
FGFR18Covalent bond formation with cysteine residue
FGFR24Covalent bond formation with cysteine residue
FGFR43.8Covalent bond formation with cysteine residue

Industrial Applications

This compound is utilized in the production of specialty materials that exhibit unique mechanical and chemical properties. Its incorporation into industrial processes enhances product performance, particularly in applications requiring high durability or specific chemical resistance.

Table 3: Summary of Toxicological Findings

Study TypeFindings
Animal StudiesIncreased tumor incidence at high doses
Human EpidemiologicalLimited evidence linking dietary exposure to cancer risk

Mechanism of Action

The mechanism of action of N-(3-Morpholinophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, while the acrylamide moiety can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The biological activity of acrylamide derivatives is highly dependent on substituents on the phenyl ring and the acrylamide backbone. Below is a comparative analysis of N-(3-Morpholinophenyl)acrylamide and its analogs:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Biological Activity Key Data Source
This compound Morpholine at phenyl meta-position; α,β-unsaturated carbonyl KCNQ2 potassium channel opener Improved neuronal excitability modulation
3f (Pyrimidine derivative) Morpholinophenyl linked to pyrimidine core Kinase inhibition (specific target unspecified) Synthesized via similar routes to 3a (exact data not provided)
Compound 2 (Lycium barbarum) 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide Anti-inflammatory IC₅₀ = 17.00 ± 1.11 μM (superior to quercetin)
Compound 5 (Heteroaryl analog) Fluoropyridinyl substituent replacing morpholine KCNQ2 potassium channel opener Enhanced potency and selectivity vs. morpholine-containing parent
3-(4-Methylthiophenyl)-N-(3-nitrophenyl)acrylamide Methylthio and nitro groups on phenyl rings Unknown (no reported activity) Predicted CCS values for ionized states

Structure-Activity Relationship (SAR) Trends

Morpholine Substitution : The morpholine group contributes to hydrogen bonding and solubility but may limit metabolic stability. Its replacement with heteroaryl groups (e.g., fluoropyridinyl) improves both potency and pharmacokinetic profiles .

Electron-Donating Groups: Methoxy and hydroxyl substituents (e.g., in Compound 2, ) enhance anti-inflammatory activity, likely through antioxidant mechanisms or interactions with NO synthase.

Critical Analysis of Research Findings

  • Comparative Limitations: Direct comparisons are hindered by variability in assay conditions (e.g., cell lines, concentrations). For instance, Compound 2 () was tested in NO inhibition assays, whereas KCNQ2 openers () used electrophysiological models.

Q & A

Q. Table 1: Impact of Substituents on Biological Activity

Substituent PositionFunctional GroupObserved Activity (vs. Parent Compound)Source
Morpholine ringPyridine↑ Potency in KCNQ2 channel activation
Phenyl ring (para)Nitro↑ Anticancer activity (HeLa cells)
Acrylamide chainCyanoEnhanced herbicidal activity

Advanced: How can researchers resolve contradictions in reported biological data for acrylamide derivatives?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Use multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
  • Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
  • Meta-Analysis : Compare datasets across studies using tools like PRISMA guidelines to identify outliers .

Advanced: What advanced analytical methods address purity challenges in acrylamide derivatives?

Methodological Answer:

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients to separate isomers. Monitor λ=220–280 nm .
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z configuration) .
  • Elemental Analysis : Confirm C/H/N ratios (±0.3% tolerance) to verify purity .

Advanced: How are mechanistic studies designed to elucidate acrylamide derivatives' mode of action?

Methodological Answer:

  • Kinetic Studies : Measure enzyme inhibition (e.g., Michaelis-Menten plots) to determine competitive/non-competitive binding .
  • Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
  • Protein Binding : Perform SPR or ITC to calculate binding affinities (KD values) .
  • Gene Expression Profiling : Apply RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .

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